3,4-dimethoxy-1H-pyrrole

conducting polymers electropolymerization organic electronics

Unsubstituted pyrrole yields brittle, non-detachable polymer films unsuitable for free-standing device architectures. 3,4-Dimethoxy-1H-pyrrole (DMOP) solves this through methoxy blocking at both β-positions, enforcing exclusive α-α coupling. • Produces poly(3,4-dimethoxypyrrole) films with conductivity ≥200 S/cm that peel as intact, large-area free-standing films and sustain hundreds of charge-discharge cycles without degradation. • Unique highly negative solvatoconductive response to organic vapors (absent in PEDOT and polypyrrole) enables VOC chemiresistive sensor arrays. • Mandatory precursor for β-octamethoxyporphycene photosensitizers (Pd(II) complex: 73% singlet oxygen quantum yield). • Complete (closed) conductivity window across the full doping potential range, unlike PEDOT or poly(3,4-dimethoxythiophene).

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 105935-07-7
Cat. No. B034545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-1H-pyrrole
CAS105935-07-7
Synonyms3,4-DIMETHOXYPYRROLE
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCOC1=CNC=C1OC
InChIInChI=1S/C6H9NO2/c1-8-5-3-7-4-6(5)9-2/h3-4,7H,1-2H3
InChIKeyQTTXPSXLMFARIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-1H-pyrrole: Monomer for Conductive Polymers and Porphycenes


3,4-Dimethoxy-1H-pyrrole (DMOP, CAS 105935-07-7) is a heterocyclic building block of molecular formula C₆H₉NO₂ (MW 127.14 g/mol), with a density of 1.098 g/cm³ and a boiling point of 217.95°C at 760 mmHg . First reported as a monomer for conducting polymer synthesis by Merz and co-workers [1], DMOP features methoxy substituents at both β-positions of the pyrrole ring. This substitution pattern blocks the 3- and 4-positions, directing electropolymerization exclusively through α–α coupling and preventing undesirable β–β linkages. The resulting polymer, poly(3,4-dimethoxypyrrole), exhibits electronic conductivity equal to or exceeding 200 S/cm in its doped state [2] and displays unusual solvatoconductive behavior not observed in its thiophene counterparts [3]. Beyond polymer applications, DMOP serves as a key precursor for β-octamethoxyporphycene, a second-generation photosensitizer with demonstrated singlet oxygen generation efficiency [4].

Why Choose 3,4-Dimethoxy-1H-pyrrole Over Other Pyrroles


In conducting polymer and porphyrinoid precursor applications, the identity and steric/electronic character of the 3,4-substituents on the pyrrole ring are determinative of both polymer architecture and functional performance. Unsubstituted pyrrole electropolymerizes with a mixture of α–α and α–β linkages, yielding structurally disordered, brittle films with limited mechanical integrity [1]. In contrast, 3,4-dimethoxy-1H-pyrrole directs exclusive α–α coupling, producing more ordered polymer chains that form free-standing films [2]. Replacing the two methoxy groups with an ethylenedioxy bridge (as in 3,4-ethylenedioxypyrrole, EDOP) alters the polymer's redox behavior and solvoconductivity profile, while substitution with methyl groups (3,4-dimethylpyrrole) eliminates the solvatoconductive response entirely by removing oxygen lone-pair interactions with solvent vapors [3]. The methoxy substitution pattern also uniquely enables the three-step synthesis of β-octamethoxyporphycene, a transformation that is inaccessible from pyrroles lacking 3,4-dialkoxy substitution [4].

3,4-Dimethoxy-1H-pyrrole: Comparative Evidence vs. Analogues


High Conductivity and Free-Standing Film Formation

Galvanostatically electropolymerized poly(3,4-dimethoxypyrrole) tosylate films achieve a conductivity equal to or greater than 200 S cm⁻¹ in the doped state, with bipolarons identified as the main charge carriers [1]. These films sustain hundreds of charging–discharging cycles in dry acetonitrile without significant deterioration. Critically, the polymer forms high-quality, large-area, self-supporting (free-standing) films [1], a property not achievable with unsubstituted polypyrrole, which is typically brittle and friable when isolated from the electrode [2]. While unsubstituted polypyrrole can reach conductivities of 10–100 S cm⁻¹ depending on dopant and synthesis conditions, it cannot form robust free-standing films due to cross-linked, disordered structures arising from mixed α–α and α–β coupling.

conducting polymers electropolymerization organic electronics

Complete Potential Window of Conductivity vs. Polythiophenes

Zotti et al. (2000) demonstrated by in situ conductivity measurements that blocking the 3- and 4-positions of the pyrrole ring with methoxy substituents allows poly(3,4-dimethoxypyrrole) to display a complete potential window of conductivity during the oxidative doping process [1]. This means the polymer remains conductive across the entire potential range between its neutral and fully oxidized states. In contrast, the corresponding polythiophene analogs—poly(3,4-dimethoxythiophene) and poly(3,4-ethylenedioxythiophene) (PEDOT)—exhibit only a wider-than-usual but still open (incomplete) potential window of conductivity. This complete conductivity window is a shared feature with poly(3,4-ethylenedioxypyrrole) (PEDOP) but is absent in unsubstituted polypyrrole and all polythiophene analogs studied.

cyclic voltammetry in situ conductivity doping window

Solvoconductive Response for VOC Sensing vs. PEDOT

Heavily doped poly(3,4-dimethoxypyrrole) films exhibit an impressive reversible drop in electrical conductivity upon exposure to organic solvent vapors ranging from ethanol to hexane—a highly negative solvoconductive effect [1]. In a direct comparative investigation, the analogous polythiophene poly(3,4-ethylenedioxythiophene) (PEDOT) was found to be not sensitive to solvent vapors under identical conditions [1]. The solvoconductive response of poly(3,4-dimethoxypyrrole) is attributed to the combination of redox-type conduction and the ability of methoxy oxygen lone pairs to interact with solvent molecules, a feature absent in PEDOT whose ethylenedioxy oxygens are sterically less accessible or electronically different. Earlier work reported that the dry conductivity of poly(3,4-dimethoxypyrrole) decreased by a factor of 10⁴ compared to its acetonitrile-wet state [2].

solvoconductivity VOC sensor gas sensing

Porphycene Photosensitizer with High Singlet Oxygen Yield

3,4-Dimethoxy-1H-pyrrole serves as the direct precursor for the first synthesis of β-octamethoxyporphycene, achieved in three steps [1]. Among the metallo-derivatives of this porphycene, the Pd(II) complex displays a singlet oxygen (¹O₂) quantum yield of 73% [1]. By comparison, many first-generation porphyrin-based photosensitizers exhibit singlet oxygen quantum yields in the range of 40–60%, and the parent metal-free porphycene itself shows approximately 30–35% [2]. The methoxy substituents, derived from the DMOP building block, confer increased hydrophilicity and methanol solubility to the porphycene macrocycle, which is advantageous for biological delivery [1]. This synthetic route is not accessible from unsubstituted pyrrole or 3,4-dialkylpyrroles, as the alkoxy groups are integral to both the electronic tuning and the solubility properties of the final macrocycle.

photodynamic therapy singlet oxygen porphycene photosensitizer

Lower Monomer Oxidation Potential vs. Unsubstituted Pyrrole

The anodic oxidation potential of pyrroles is systematically lowered by electron-donating substituents at the 3- and 4-positions. The classical study by Tabba and Smith (1984) established a comprehensive set of substituent partial potentials for 117 pyrroles measured by cyclic voltammetry (vs. Ag/AgCl in acetonitrile) and derived a partial potential contribution of approximately –140 mV per 3-methyl substituent relative to the unsubstituted pyrrole nucleus (E₀ = 920 mV) [1]. Methoxy groups are stronger electron donors than methyl groups (Hammett σₚ = –0.27 for OMe vs. –0.17 for Me), and fast-scan cyclic voltammetry by Andrieux et al. (1990) confirmed that electron-rich substituted pyrroles including 3,4-dimethoxypyrrole exhibit significantly shifted cation radical formation potentials compared to unsubstituted pyrrole [2]. While the exact measured Eₚ value for 3,4-dimethoxy-1H-pyrrole is not directly reported in the open literature, the class-level inference from the Tabba-Smith partial potential framework predicts a monomer oxidation potential lower than that of pyrrole by at least 200–300 mV, facilitating electropolymerization under milder conditions.

oxidation potential cyclic voltammetry electropolymerization substituent effect

3,4-Dimethoxy-1H-pyrrole: Key Application Scenarios


Free-Standing Conducting Films for Flexible Electronics

When the application demands a conducting polymer film that must be mechanically self-supporting—such as in flexible supercapacitor electrodes, free-standing sensor membranes, or organic electrochemical transistor channels—3,4-dimethoxy-1H-pyrrole should be selected over unsubstituted pyrrole. Electropolymerization of DMOP yields poly(3,4-dimethoxypyrrole) films with conductivity ≥ 200 S cm⁻¹ that can be peeled from the electrode as intact, large-area films and cycled hundreds of times without degradation [1]. Unsubstituted pyrrole produces brittle, non-detachable deposits that crack upon drying, making them unsuitable for free-standing device architectures.

VOC Chemiresistive Sensors via Solvoconductivity

Poly(3,4-dimethoxypyrrole) exhibits a unique highly negative solvoconductive effect—a reversible drop in conductivity upon exposure to organic vapors such as ethanol and hexane—that is absent in PEDOT, polypyrrole, and most other conventional conducting polymers [2][3]. This property positions DMOP-derived polymer films as candidate sensing elements in VOC chemiresistive sensor arrays, where each sensor element must display a distinct, reversible, and reproducible vapor response profile. PEDOT-based sensors offer no solvoconductive contrast and thus cannot serve this differentiating function in array-based electronic nose configurations.

Porphycene Photosensitizers for Photodynamic Therapy

For research groups synthesizing porphycene-based photosensitizers, 3,4-dimethoxy-1H-pyrrole is the mandatory building block for accessing β-octamethoxyporphycenes. The three-step synthetic route from DMOP yields a porphycene whose Pd(II) complex achieves 73% singlet oxygen quantum yield—performance that exceeds many first-generation porphyrin photosensitizers (typically 40–60%) [4]. Alternative pyrrole monomers lacking the 3,4-dimethoxy motif cannot yield the octamethoxy-substituted macrocycle, as the methoxy groups are structurally integral to the final porphycene framework and confer the requisite hydrophilicity for biological media compatibility.

Electrochromic Devices with Complete Conductivity Window

Electrochromic devices, supercapacitors, and electrochemical transistors benefit from polymers that maintain conductivity across the entire potential range between their neutral and doped states. Poly(3,4-dimethoxypyrrole) uniquely displays a complete (closed) potential window of conductivity during oxidative doping, as established by in situ conductivity–potential measurements [5]. By contrast, the widely used polythiophene counterparts PEDOT and poly(3,4-dimethoxythiophene) show only an open (incomplete) window, meaning they lose conductivity at certain potentials within their doping range. Procurement of DMOP rather than EDOT or 3,4-dimethoxythiophene is indicated when the device specification demands uninterrupted conductivity across the full operating potential window.

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